molecular formula C15H19N2Na3O18P2 B8107659 UDP-glucuronic acid (trisodium)

UDP-glucuronic acid (trisodium)

Cat. No. B8107659
M. Wt: 646.23 g/mol
InChI Key: CHISLXYONSHQEO-KKCCWGBDSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-glucuronic acid (trisodium) is a useful research compound. Its molecular formula is C15H19N2Na3O18P2 and its molecular weight is 646.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality UDP-glucuronic acid (trisodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about UDP-glucuronic acid (trisodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Role in Pathogenic Bacteria

UDP-glucuronic acid is integral to pathogenic bacteria, especially in constructing an antiphagocytic capsule necessary for virulence. The enzyme UDP-glucose dehydrogenase, which catalyzes the oxidation of UDP-glucose, provides a source of UDP-glucuronic acid. This process is crucial for the survival and pathogenicity of these bacteria (Campbell et al., 1997).

2. Interaction with Plant Compounds

UDP-glucuronic acid is involved in the glucuronosyltransferase activities in cultured licorice cells, affecting compounds like soyasapogenol B and C, highlighting its role in plant cellular processes (Hayashi et al., 1996).

3. Conversion to UDP-D-xylose

It is involved in the conversion to UDP-D-xylose by UDP-glucuronate carboxy-lyase, which is an essential process in both plant and fungal organisms (Schutzbach & Feingold, 1970).

4. Glucuronidation in Drug Metabolism

UDP-glucuronic acid is a key player in the glucuronidation process of drug metabolism, aiding in the elimination of lipophilic compounds from the body. This process involves various enzymes and molecular interactions (Radomińska-Pandya et al., 1999; Meech & Mackenzie, 1997)(Meech & Mackenzie, 1997).

5. Biosynthesis in Cryptococcus Neoformans

Cryptococcus neoformans, a pathogenic fungus, utilizes UDP-glucuronic acid for synthesizing UDP-xylose, which is essential for its polysaccharide capsule, a major virulence factor (Bar-Peled et al., 2001).

6. Involvement in Proteoglycan Synthesis

It plays a role in proteoglycan synthesis, particularly in transferring glucuronic acid to proteoglycans, which is vital for cellular structure and function (Pedersen et al., 2000).

properties

IUPAC Name

trisodium;(2S,3S,4S,5R)-2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonatooxyphosphoryl]oxy-3,4,5-trihydroxy-6-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O18P2.3Na/c18-3-5(19)8(21)10(23)12(14(25)26)34-37(31,35-36(28,29)30)32-4-6-9(22)11(24)13(33-6)17-2-1-7(20)16-15(17)27;;;/h1-3,5-6,8-13,19,21-24H,4H2,(H,25,26)(H,16,20,27)(H2,28,29,30);;;/q;3*+1/p-3/t5-,6+,8+,9+,10-,11+,12-,13+,37?;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHISLXYONSHQEO-KKCCWGBDSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OC(C(C(C(C=O)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O[C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N2Na3O18P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

UDP-glucuronic acid (trisodium)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.